Fmoc-DL-aspartic acid

Description

The exact mass of the compound this compound is 355.10558726 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136083-73-3, 286460-78-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136083-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-2-13C acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-DL-Aspartic Acid: Properties, Reactivity, and Applications

Executive Summary: Nα-(9-Fluorenylmethoxycarbonyl)-DL-aspartic acid, commonly abbreviated as Fmoc-DL-Asp-OH, is a cornerstone reagent in modern synthetic chemistry, particularly in the field of solid-phase peptide synthesis (SPPS). As a racemic mixture, it provides a valuable building block when the specific stereochemistry at the aspartic acid position is not required or when creating peptide libraries with stereochemical diversity. The Fmoc protecting group confers base-lability, allowing for orthogonal deprotection strategies crucial for the synthesis of complex biomolecules. This guide offers an in-depth exploration of the fundamental physicochemical properties of Fmoc-DL-aspartic acid, delves into its chemical reactivity with a focus on field-proven insights into critical side reactions, provides detailed experimental protocols for its use and characterization, and outlines best practices for its handling and storage.

Section 1: Fundamental Molecular Properties

A thorough understanding of the molecular and physical characteristics of this compound is essential for its effective application in research and development. These properties dictate solubility, reactivity, and analytical behavior.

Chemical Structure and Stereochemistry

This compound is an N-terminally protected amino acid. The bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group is attached to the alpha-amino group of a racemic mixture of aspartic acid. This racemic nature (a 1:1 mixture of D- and L-enantiomers) is a key feature, distinguishing it from its enantiopure counterparts, Fmoc-L-Asp-OH[1][2] and Fmoc-D-Asp-OH[3].

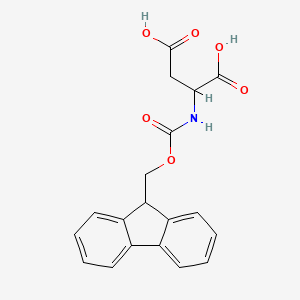

Caption: Chemical Structure of this compound.

Core Physicochemical Data

The quantitative properties of this compound are summarized below. Data for the individual L- and D-isomers are provided for comparison where available.

| Property | This compound | Fmoc-L-Aspartic Acid | Fmoc-D-Aspartic Acid | Reference(s) |

| Molecular Formula | C₁₉H₁₇NO₆ | C₁₉H₁₇NO₆ | C₁₉H₁₇NO₆ | [1][3][4] |

| Molecular Weight | 355.35 g/mol | 355.35 g/mol | 355.35 g/mol | [1][3][4] |

| CAS Number | Not specified for DL- | 119062-05-4 | 136083-57-3 | [1][2][3] |

| Appearance | White to off-white powder/crystal | White powder | White powder | [1][3][5] |

| Melting Point | >300 °C (decomposes) | 186 - 192 °C | 182 - 187 °C | [1][3] |

| Optical Rotation | [α]D ≈ 0° (racemic mixture) | [α]D²⁰ = -30 ± 2° (c=1 in DMF) | [α]D²⁰ = +25 ± 2° (c=1 in DMF) | [1][3] |

| Solubility | Soluble in DMF, 1M HCl. | Soluble in DMF. | Soluble in DMF. | [1][6] |

Section 2: Chemical Reactivity and Handling

The utility of this compound in synthesis is defined by the distinct reactivities of its functional groups. Understanding these, particularly the potential for side reactions, is critical for successful application.

The Fmoc Protecting Group: Base-Catalyzed Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of its functionality, designed for selective removal under mild basic conditions, a process orthogonal to the acid-labile side-chain protecting groups (like t-Butyl) often used in peptide synthesis.[7][8]

The deprotection mechanism is a two-step E1cB (elimination, unimolecular, conjugate base) reaction.[8]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[7][8] This step is favorable because the resulting carbanion is highly stabilized by the aromatic system.[7]

-

β-Elimination: The stabilized carbanion undergoes spontaneous elimination, cleaving the C-O bond to release the free amine of the amino acid, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[8]

-

DBF Scavenging: The secondary amine base acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-L-aspartic acid | C19H17NO6 | CID 7019016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-Aspartic Acid | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of Fmoc-DL-aspartic acid

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-DL-Aspartic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fmoc-Aspartic Acid in Peptide Therapeutics

In the landscape of modern drug development, synthetic peptides represent a frontier of immense therapeutic potential. The precision with which these molecules can be constructed is paramount to their function and safety. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide chains with high fidelity.[1][2]

Within the canonical set of amino acid building blocks, aspartic acid presents unique challenges and opportunities. Its side-chain carboxyl group is a key site for post-translational modifications, salt-bridge formation, and interaction with biological targets. However, this same functionality makes it susceptible to a notorious and often yield-limiting side reaction: aspartimide formation.[2][3][4]

This guide provides a comprehensive, field-proven exploration of the synthesis and purification of this compound. We will delve into the causal chemistry of the Fmoc protection reaction, navigate the critical considerations for side-chain management, and present robust methodologies for purification and characterization. The objective is not merely to provide a protocol, but to arm the research scientist with the foundational knowledge to troubleshoot, optimize, and confidently produce high-purity Fmoc-aspartic acid derivatives essential for the advancement of peptide-based therapeutics.

Part 1: The Synthesis of this compound

The foundational step is the covalent attachment of the Fmoc group to the α-amino group of DL-aspartic acid. The choice of Fmoc-donating reagent and reaction conditions is critical for maximizing yield while minimizing side-product formation.

The Core Reaction: Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the deprotonated α-amino group of aspartic acid on an electrophilic carbonyl carbon of the Fmoc-donating reagent.[5] The most common and effective reagents for this purpose are 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl).

-

Fmoc-OSu: Generally preferred due to its higher stability and lower propensity to cause the formation of Fmoc-dipeptide impurities.[5] The succinimidyl ester is an excellent leaving group, facilitating a clean reaction.

-

Fmoc-Cl: Highly reactive but is sensitive to moisture and can be more challenging to handle. The reaction liberates HCl, which must be neutralized by the base in the reaction mixture.[5]

The reaction is typically performed in a mixed aqueous-organic solvent system, such as aqueous sodium carbonate with dioxane or acetone.[6] The rationale for this choice is twofold:

-

Solubility: DL-aspartic acid is soluble in the aqueous base, while the Fmoc reagent is soluble in the organic co-solvent.

-

pH Control: A base, such as sodium carbonate or sodium bicarbonate, is essential to deprotonate the α-amino group (pKa ~9.6), rendering it nucleophilic. Maintaining a controlled alkaline pH (typically pH 8-10) is crucial; excessively high pH can lead to hydrolysis of the Fmoc reagent.

Experimental Protocol: Synthesis of Fmoc-DL-Asp(OH)-OH

This protocol outlines the synthesis of this compound with a free side-chain carboxylic acid.

Materials:

-

DL-Aspartic Acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Dioxane (or Acetone)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (e.g., 1M or 2M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-aspartic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the amino acid.[6]

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.

-

Reaction Initiation: While stirring the amino acid solution vigorously in an ice bath (0-5°C), slowly add the Fmoc-OSu solution dropwise. The low temperature helps control the exothermic reaction and minimize side reactions.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for 4-12 hours, or until TLC analysis indicates the consumption of the starting amino acid.

-

Work-up - Quenching: Dilute the reaction mixture with deionized water. Perform a wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[6]

-

Precipitation: Transfer the aqueous layer to a clean flask and cool in an ice bath. Acidify the solution slowly with dilute HCl to a pH of 2-3. The this compound product will precipitate as a white solid.

-

Extraction: Extract the precipitated product into an organic solvent like ethyl acetate (perform 3-4 extractions to maximize recovery).[6]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.[6]

Workflow for Synthesis of Crude this compound

References

- 1. nbinno.com [nbinno.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Fmoc-DL-Aspartic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-DL-aspartic acid (Fmoc-DL-Asp-OH), a critical building block in synthetic peptide chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the physicochemical principles governing the solubility of this amphiphilic molecule. While precise quantitative data for Fmoc-DL-aspartic acid is not broadly published, this guide synthesizes qualitative and extrapolated data from its constituent enantiomers and related compounds. It presents a detailed discussion on solvent selection, the causal relationships between solvent properties and dissolution, and practical strategies for overcoming solubility challenges. Crucially, this guide includes a robust, field-tested experimental protocol for the accurate determination of equilibrium solubility, empowering researchers to generate reliable data in their own laboratories.

Introduction: The Challenge of a Dichotomous Molecule

N-α-(9-Fluorenylmethoxycarbonyl)-DL-aspartic acid is a racemic mixture of the D- and L-enantiomers of Fmoc-protected aspartic acid. Its utility in peptide synthesis is extensive, serving as a foundational component for creating peptide libraries, synthetic proteins, and peptide-based therapeutics. The molecule's structure, however, presents a unique solubility challenge. It is a composite of two distinct domains: the large, aromatic, and highly nonpolar Fmoc protecting group, and the small, polar, dicarboxylic aspartic acid residue.

This structural dichotomy means that its solubility behavior is not straightforward. The Fmoc group confers solubility in many organic solvents, a desirable trait for homogeneous reaction conditions in peptide synthesis.[1] Conversely, the free carboxylic acid groups on the aspartic acid backbone prefer polar, protic environments and can engage in strong intermolecular hydrogen bonding, leading to aggregation and reduced solubility.[2] Understanding and mastering the solubility of this compound is therefore a critical prerequisite for its effective use in synthesis, preventing issues such as poor reaction kinetics, incomplete coupling, and the generation of deletion sequences that compromise the purity and yield of the final peptide.[3]

The Physicochemical Basis of Solubility

The dissolution of this compound is governed by the interplay between its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" is a useful starting point, but the dual nature of this molecule requires a more nuanced consideration.

Molecular Structure and Solvation Dynamics

The key to understanding the solubility of this compound lies in analyzing its two main components and how a solvent might interact with each.

-

The Fmoc Group: This large (C₁₅H₁₁) moiety is profoundly nonpolar and hydrophobic. It dominates the molecule's character in nonpolar environments and is best solvated by solvents that can accommodate its bulky, aromatic structure through van der Waals forces and π-π stacking interactions.

-

The Aspartic Acid Residue: This component (-CH(COOH)CH₂COOH) is highly polar, containing two carboxylic acid groups and an amide linkage. These functional groups are potent hydrogen bond donors and acceptors. They are best solvated by polar solvents that can engage in hydrogen bonding and effectively shield the charges of the carboxylate ions.

The resulting solubility is a thermodynamic balance. An optimal solvent must effectively solvate both the nonpolar Fmoc group and the polar aspartic acid core to overcome the solute-solute interactions present in the solid crystal lattice.

Caption: Solute-Solvent Interaction Model for this compound.

Causality of Solvent Selection

Polar aprotic solvents are the industry standard for solid-phase peptide synthesis (SPPS) precisely because they strike an effective balance for solvating amphiphilic molecules like Fmoc-amino acids.[4] They possess high dielectric constants and strong dipole moments, allowing them to solvate charged intermediates and polar groups, while also having sufficient nonpolar character to dissolve the Fmoc group.

Table 1: Physicochemical Properties of Common Organic Solvents

| Solvent | Abbreviation | Polarity Index | Dielectric Constant (ε) at 20°C | H-Bonding Character |

|---|---|---|---|---|

| N,N-Dimethylformamide | DMF | 6.4 | 36.7 | Aprotic, Acceptor |

| Dimethyl Sulfoxide | DMSO | 7.2 | 46.7 | Aprotic, Strong Acceptor |

| N-Methyl-2-pyrrolidone | NMP | 6.7 | 32.2 | Aprotic, Acceptor |

| Acetonitrile | ACN | 5.8 | 37.5 | Aprotic, Weak Acceptor |

| Tetrahydrofuran | THF | 4.0 | 7.6 | Aprotic, Acceptor |

| Dichloromethane | DCM | 3.1 | 8.9 | Aprotic, Weak Acceptor |

| Water | H₂O | 10.2 | 80.1 | Protic, Donor & Acceptor |

Data compiled from various sources.[5][6][7]

-

DMF and NMP: These are the workhorse solvents for SPPS.[5] Their high polarity and dielectric constants effectively solvate the polar backbone of the amino acid, while their amide structure provides a favorable environment for the Fmoc group.

-

DMSO: With the highest dielectric constant in the list, DMSO is an exceptionally powerful solvent for polar compounds.[8] It is often used as a co-solvent to rescue the dissolution of particularly difficult or aggregating Fmoc-amino acids.[8]

-

DCM: Its lower polarity makes it less effective at solvating the polar carboxylic acid groups, often leading to lower solubility for unprotected Fmoc-amino acids compared to DMF or NMP.[5]

-

Water: Despite its high polarity, water is a poor solvent for Fmoc-protected amino acids. The large, hydrophobic Fmoc group leads to aggregation and precipitation in aqueous environments.

Solubility Profile of this compound

Table 2: Solubility of this compound in Common Solvents at Ambient Temperature (approx. 25°C)

| Solvent | Abbreviation | Expected Solubility | Rationale & Field Observations |

|---|---|---|---|

| N,N-Dimethylformamide | DMF | High (>0.4 M) | The standard and most effective solvent for SPPS.[5] Technical data for Fmoc-D-Asp-OH and Fmoc-L-Asp(OtBu)-OH show high solubility, often used at concentrations of 1g in 1-2 mL for characterization, implying solubilities >1 M.[9][10] |

| Dimethyl Sulfoxide | DMSO | Very High (>0.5 M) | A stronger polar aprotic solvent than DMF, known to disrupt aggregation.[8] Often used to dissolve compounds that are sparingly soluble in DMF. Data for the related Fmoc-D-Asp-NH2 explicitly lists it as soluble in DMSO.[11] |

| N-Methyl-2-pyrrolidone | NMP | High (>0.4 M) | Possesses solvating power similar to or greater than DMF and is a common alternative.[5] |

| Tetrahydrofuran | THF | Moderate to Low | Lower polarity and dielectric constant make it less effective at solvating the dicarboxylic acid moiety. Often used in greener solvent mixtures rather than as a primary solvent.[5] |

| Acetonitrile | ACN | Moderate to Low | While polar, its ability to solvate complex Fmoc-amino acids is limited compared to DMF or DMSO.[8] |

| Dichloromethane | DCM | Low | Insufficiently polar to effectively solvate the free carboxylic acids, leading to poor solubility. Often requires a co-solvent like DMF.[5] |

| Water / Aqueous Buffers | H₂O | Very Low / Insoluble | The hydrophobic Fmoc group drives the molecule out of the aqueous phase. Unprotected DL-aspartic acid itself has limited water solubility (~10 mg/mL), which is drastically reduced by the addition of the Fmoc group.[12] |

| 1% Acetic Acid (aq) | - | Low | While some vendor data suggests solubility for Fmoc-L-Asp-OH, this is likely limited and not practical for non-aqueous synthesis applications. The acidic environment may suppress carboxylate formation, slightly reducing polarity, but the hydrophobic Fmoc group remains the dominant factor. |

Practical Considerations & Troubleshooting

In the laboratory setting, achieving consistent and complete dissolution requires attention to detail beyond simply selecting the primary solvent.

-

Solvent Quality: The purity of the solvent is paramount. DMF, in particular, is susceptible to degradation over time, breaking down into dimethylamine and formic acid.[5] The presence of dimethylamine, a base, can cause premature deprotection of the Fmoc group. Always use high-purity, anhydrous-grade solvents from a freshly opened bottle or a properly managed solvent system.

-

Use of Co-solvents: For challenging sequences or when aggregation is observed, the addition of a small percentage of DMSO (e.g., 5-10% v/v) to DMF can significantly enhance solvating power.

-

Mechanical Agitation: Vigorous vortexing or stirring is the first step to aid dissolution.

-

Sonication: For kinetically slow dissolution, placing the sealed vial in a sonicator bath for short intervals (1-2 minutes) can effectively break up solid agglomerates and accelerate the process.[2] Care should be taken to avoid excessive heating of the sample.

-

Gentle Heating: Warming the solution to 30-40°C can increase both the rate of dissolution and the equilibrium solubility.[2] This should be done cautiously, as elevated temperatures can accelerate the degradation of both the solvent and the Fmoc-amino acid.

Authoritative Protocol: Equilibrium Solubility Determination

To generate verifiable and accurate quantitative data, a standardized protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the solution is saturated. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the solute in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials & Equipment

-

Solute: High-purity this compound (>98%).

-

Solvents: HPLC-grade or anhydrous-grade solvents of interest.

-

Equipment:

-

Analytical balance (4-decimal places).

-

Glass vials (e.g., 4 mL) with PTFE-lined screw caps.

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., set to 25.0 ± 0.5 °C).

-

Centrifuge capable of handling vials.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Volumetric flasks and pipettes for preparing standards.

-

Validated HPLC system with a UV detector (detection at ~265 nm for the Fmoc group).

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of this compound of known concentration in the chosen solvent. Perform a serial dilution to create at least five calibration standards that bracket the expected solubility range.

-

Sample Preparation:

-

To each of three separate vials, add an amount of this compound that is significantly in excess of its expected solubility (e.g., 50-100 mg).

-

Accurately pipette a known volume of the solvent (e.g., 2.0 mL) into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker within a temperature-controlled incubator set to 25°C.

-

Agitate the samples for a period sufficient to reach equilibrium. A preliminary experiment to test different time points (e.g., 24, 48, 72 hours) is recommended to determine the necessary duration. A minimum of 24 hours is standard.

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand for 30 minutes to let larger particles settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Alternatively, carefully draw the supernatant through a 0.22 µm syringe filter. This step must be performed quickly to avoid solvent evaporation or temperature changes.[6]

-

-

Analysis:

-

Immediately dilute an aliquot of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.

-

Report the final solubility as the mean ± standard deviation of the triplicate samples, expressed in mg/mL and/or mol/L.

-

Conclusion

This compound presents a solubility profile reflective of its amphiphilic structure. It is most effectively dissolved in high-polarity aprotic solvents such as DMF, NMP, and DMSO, which are capable of solvating both its nonpolar Fmoc moiety and its polar dicarboxylic acid residue. While quantitative solubility data is not widely published, the principles outlined in this guide provide a robust framework for its successful handling. For researchers requiring precise solubility values for process optimization or formulation development, the provided shake-flask protocol offers a self-validating and authoritative method to generate this critical data. Adherence to best practices, including the use of high-purity solvents and appropriate physical methods to aid dissolution, will ensure consistent and reliable results in the synthesis of advanced peptide structures.

References

- 1. d-nb.info [d-nb.info]

- 2. depts.washington.edu [depts.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. H-Bond donor parameters for cations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00721K [pubs.rsc.org]

- 5. N,N-Dimethylformamide: Polarity and Application_Chemicalbook [chemicalbook.com]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) [ecoviaet.com]

- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Fmoc-DL-Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Nα-(9-Fluorenylmethoxycarbonyl)-DL-aspartic acid (Fmoc-DL-aspartic acid), a critical building block in solid-phase peptide synthesis (SPPS). As a senior application scientist, this document is structured to offer not just raw data, but a cohesive understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to verify the structure and purity of this essential reagent. The methodologies and interpretations presented herein are grounded in established principles and best practices within the field of peptide chemistry.

Introduction: The Role and Significance of this compound

This compound is a derivative of the non-essential amino acid aspartic acid, where the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection is fundamental to the Fmoc/tBu (tert-butyl) strategy of SPPS, which has become the predominant method for synthesizing peptides in both academic research and industrial drug development.[1] The Fmoc group prevents unintended reactions at the N-terminus during the coupling of subsequent amino acids, and its removal under mild basic conditions (typically with piperidine) preserves acid-labile side-chain protecting groups.[1]

The use of the racemic DL-form can be of interest in specific applications, such as the generation of peptide libraries with enhanced diversity or for the synthesis of peptides with non-natural configurations to improve their proteolytic stability or binding characteristics. Accurate and thorough characterization of this starting material is paramount to ensure the fidelity of the final peptide product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (Fmoc) | 7.80 - 7.90 | m | 4H | - |

| Aromatic (Fmoc) | 7.30 - 7.45 | m | 4H | - |

| α-CH (Asp) | ~4.5 - 4.7 | m | 1H | - |

| CH₂ (Fmoc) | ~4.3 - 4.5 | m | 2H | - |

| CH (Fmoc) | ~4.2 - 4.3 | t | 1H | ~6-7 |

| β-CH₂ (Asp) | ~2.8 - 3.0 | m | 2H | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data for Fmoc-Asp(OtBu)-OH shows the α-CH at ~4.5 ppm and the β-CH₂ at ~2.8 ppm.[2] The absence of the t-butyl group in this compound is expected to cause a slight downfield shift of the β-CH₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the aspartic acid and Fmoc moieties.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acids) | ~172 - 175 |

| C=O (Urethane) | ~156 |

| Aromatic C (Fmoc) | ~144 (quaternary) |

| Aromatic C (Fmoc) | ~141 (quaternary) |

| Aromatic CH (Fmoc) | ~120 - 128 |

| CH₂ (Fmoc) | ~67 |

| α-CH (Asp) | ~51 |

| CH (Fmoc) | ~47 |

| β-CH₂ (Asp) | ~36 |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of MeOD for solubility)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for the O-H of the carboxylic acids, the N-H of the urethane, the C=O of the carboxylic acids and the urethane, and the aromatic C=C bonds of the fluorenyl group.

Typical IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~3300 | N-H | Stretching (Urethane) |

| ~1710 - 1740 | C=O | Stretching (Carboxylic Acid & Urethane) |

| ~1520 | N-H | Bending (Urethane) |

| ~1450, 740, 760 | Aromatic C=C | Stretching and Bending (Fmoc) |

The IR spectral data for the closely related Fmoc-L-aspartic acid shows characteristic peaks that align with these expected values.[3]

Experimental Protocol for IR Data Acquisition (ATR)

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software will automatically perform the background subtraction.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft wipe after the measurement.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the following ions:

-

[M+H]⁺: 356.1134 m/z

-

[M+Na]⁺: 378.0953 m/z

-

[M-H]⁻: 354.0978 m/z

Fragmentation Analysis: Upon collision-induced dissociation (CID), the this compound ion will fragment in predictable ways. Key fragment ions would include:

-

Loss of the Fmoc group (222.09 u)

-

Decarboxylation (-44.00 u)

-

Fragments corresponding to the fluorenyl group (e.g., m/z 179, the fluorenylmethyl cation)

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

Objective: To confirm the molecular weight of this compound and assess its purity.

Materials:

-

This compound

-

HPLC-grade solvent (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (as a modifier)

-

LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC Method:

-

Equilibrate the HPLC column (e.g., C18) with the initial mobile phase conditions.

-

Inject a small volume (e.g., 1-5 µL) of the sample.

-

Run a gradient elution to separate the analyte from any impurities.

-

-

MS Method:

-

Set the mass spectrometer to acquire data in both positive and negative ion modes (or in separate runs).

-

Set the mass range to cover the expected m/z values (e.g., 100-500 m/z).

-

Use electrospray ionization (ESI) as the ion source.

-

Acquire full scan data. If desired, set up a data-dependent acquisition (DDA) method to trigger fragmentation (MS/MS) on the most intense ions.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and compare the measured m/z to the theoretical value.

-

Analyze the fragmentation pattern if MS/MS data was acquired.

-

Visualization of Key Structural and Analytical Relationships

The following diagrams illustrate the structure of this compound and a conceptual workflow for its characterization.

Caption: Molecular structure of this compound.

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound is a non-negotiable step in ensuring the quality and success of peptide synthesis endeavors. This guide has outlined the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By integrating these analytical techniques, researchers and drug development professionals can confidently verify the identity, structure, and purity of this vital building block, thereby upholding the integrity of their synthetic peptides and the reliability of their scientific outcomes.

References

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique first developed by Bruce Merrifield, has become the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for therapeutic, diagnostic, and research applications.[][2] The success of this method, which builds a peptide sequence one amino acid at a time on an insoluble resin support, is critically dependent on the strategic use of temporary protecting groups.[3][4] These chemical moieties reversibly block the reactive α-amino group of an incoming amino acid, preventing uncontrolled polymerization and ensuring the formation of the correct peptide bond.[3]

Over the past several decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as the dominant choice in SPPS, largely supplanting the older tert-butyloxycarbonyl (Boc) strategy.[][3][5] This guide provides an in-depth technical examination of the Fmoc group's central role in peptide synthesis. We will explore the core chemical principles, the mechanistic underpinnings of its application, its distinct advantages, and the practical, field-proven protocols that leverage its unique properties. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of why and how Fmoc chemistry drives modern peptide synthesis.

The Core Principle of Fmoc Chemistry: Orthogonality

The power of the Fmoc strategy is rooted in the concept of orthogonality . In chemical synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering conditions.[][6] The Fmoc group is a base-labile protecting group, meaning it is selectively cleaved by treatment with a mild base, typically piperidine.[2][7]

This property allows it to be used in perfect harmony with the permanent, acid-labile protecting groups used for the side chains of reactive amino acids (e.g., Lysine, Aspartic Acid, Arginine).[3][8] These side-chain protectors, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), are stable to the basic conditions of Fmoc removal but are cleaved simultaneously at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[][8]

This orthogonal scheme is the fundamental advantage of Fmoc chemistry.[8] During the step-wise assembly of the peptide, the α-amino group can be deprotected for the next coupling reaction without any risk of prematurely cleaving the side-chain protectors, which would otherwise lead to deleterious side reactions and branched impurities.[][3] This is a significant improvement over the traditional Boc/Bzl strategy, which relies on graded levels of acid lability—a less robust system where partial loss of side-chain protection during synthesis was a persistent issue.[3][][10]

The Mechanism of Nα-Fmoc Deprotection

The removal of the Fmoc group is a rapid and efficient process that proceeds via a base-induced β-elimination mechanism.[4][11][12] Understanding this mechanism is key to appreciating both the elegance of the strategy and the origin of its primary byproduct, which serves a critical analytical function.

The process occurs in two main steps:

-

Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[12][13] The resulting carbanion is stabilized by the aromatic nature of the fluorene ring.[13]

-

β-Elimination: The stabilized carbanion undergoes a rapid electronic rearrangement (β-elimination), leading to the cleavage of the carbamate bond. This releases the free α-amino group of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[4][11][12]

-

Scavenging: The excess secondary amine (piperidine) in the reaction mixture immediately traps the reactive DBF electrophile, forming a stable fulvene-piperidine adduct.[3][7][12] This scavenging step is crucial, as it prevents the DBF from irreversibly alkylating the newly liberated amino group of the peptide chain.[4]

Caption: Mechanism of Fmoc deprotection and DBF scavenging.

Core Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry is a direct result of its significant practical advantages over the preceding Boc-based methods. These benefits enhance synthesis efficiency, product purity, safety, and versatility.

| Feature | Fmoc Strategy | Boc Strategy |

| α-Amine Deprotection | Mild base (e.g., 20% Piperidine in DMF)[][3] | Moderate acid (e.g., 25-50% TFA in DCM)[4][] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[3][8] | Acid-labile (Bzl-based) or HF-labile[] |

| Final Cleavage | Moderate acid (e.g., 95% TFA)[2][3] | Harsh, corrosive strong acid (liquid HF)[3] |

| Orthogonality | True orthogonality (Base vs. Acid)[][8] | Relative acidolysis (graded acid lability)[14] |

| Process Monitoring | Real-time UV monitoring of adduct possible[][3] | No direct real-time monitoring of deprotection |

| Compatibility | Excellent for sensitive residues (Trp, Met) and PTMs[3][] | Risk of side reactions with acid-sensitive residues[][14] |

| Safety | Avoids use of highly hazardous liquid HF[3] | Requires specialized, hazardous HF apparatus[3] |

Key Advantages Explained:

-

Milder Reaction Conditions: The use of a weak base for deprotection is the most significant advantage. It avoids the repeated acid treatments required in Boc chemistry, which can cause degradation of the resin linkage and acid-sensitive residues over the course of a long synthesis.[3][8]

-

Enhanced Compatibility: The mild conditions make Fmoc chemistry exceptionally compatible with the synthesis of peptides containing post-translational modifications (PTMs) like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of the Boc strategy.[3]

-

Real-Time Process Monitoring: The fulvene-piperidine adduct has a strong UV absorbance.[7] This allows for the use of in-line UV detectors on automated synthesizers to quantitatively monitor the release of the adduct, ensuring that each deprotection step has gone to completion before proceeding to the next coupling.[][3] This is a powerful process analytical technology (PAT) tool that significantly reduces the risk of synthesis failure.[]

-

Improved Safety and Handling: The final cleavage step in Fmoc SPPS uses TFA, which, while corrosive, is far easier and safer to handle than the extremely hazardous and toxic liquid hydrogen fluoride (HF) required for the final cleavage in the Boc/Bzl strategy.[3]

The Fmoc-SPPS Workflow: A Step-by-Step Technical Protocol

A successful peptide synthesis relies on the precise and repetitive execution of a core cycle of deprotection, washing, and coupling. The following is a generalized, self-validating protocol for a single cycle of Fmoc-SPPS.

Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocol: Standard Fmoc-SPPS Cycle

This protocol assumes a synthesis scale of 0.1 mmol on a standard solid-phase synthesis vessel. Volumes should be scaled accordingly.

Materials:

-

Peptide-resin from the previous cycle (or initial loaded resin)

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)[15]

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling Reagent (e.g., HATU, 3-5 equivalents)[16]

-

Base for activation: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[16]

Procedure:

-

Resin Swelling (Pre-Cycle): If starting the synthesis, swell the resin in DMF for at least 1 hour to ensure all reactive sites are accessible.[15][16] For subsequent cycles, the resin should already be swollen.

-

Nα-Fmoc Deprotection: a. Drain the solvent from the reaction vessel. b. Add the 20% piperidine/DMF solution (e.g., 5 mL) to the resin. c. Agitate the mixture via nitrogen bubbling or shaking for 5-10 minutes at room temperature.[16] d. Drain the deprotection solution. e. Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.[16]

-

Washing Post-Deprotection: a. Drain the final deprotection solution. b. Wash the resin thoroughly with DMF (e.g., 5 x 5 mL washes) to completely remove all traces of piperidine and the fulvene-piperidine adduct.[16] Inadequate washing at this stage is a common cause of failed couplings.

-

Amino Acid Activation and Coupling: a. In a separate, clean vial, dissolve the next Fmoc-protected amino acid (3-5 eq.) and the coupling reagent (e.g., HATU, 3-5 eq.) in a minimal volume of DMF.[16] b. Add the activation base (DIPEA, 6-10 eq.) to the amino acid solution. The solution will often change color, indicating activation. c. Immediately add this activated amino acid "soup" to the deprotected peptide-resin in the reaction vessel.[16] d. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion. Longer times may be necessary for sterically hindered amino acids.[15]

-

Washing Post-Coupling: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (e.g., 5 x 5 mL washes) to remove excess activated amino acid, coupling byproducts, and DIPEA. c. The resin is now ready for the next cycle, starting again at Step 2.

Critical Reagents in Fmoc Chemistry

The success of the Fmoc protocol depends on the quality and appropriate selection of several key reagents.

Coupling Reagents

The formation of the amide bond is not spontaneous and requires the carboxyl group of the incoming amino acid to be activated.[17] The choice of coupling reagent is critical and impacts reaction speed, efficiency, and the risk of side reactions like racemization.[18]

| Reagent Class | Examples | Speed | Racemization Risk | Notes |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very Fast | Very Low (HATU, HCTU) to Low (HBTU) | Highly efficient and the most common choice for routine and difficult couplings.[18][19] HATU is based on HOAt, which can accelerate coupling and reduce racemization compared to HOBt-based HBTU.[18] |

| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | Very effective reagents, offering a good balance of reactivity and stability.[18][19] PyAOP is particularly useful for coupling N-methyl amino acids.[19] |

| Carbodiimides | DIC / Additive | Slower | Low (with additive) | Diisopropylcarbodiimide (DIC) is a cost-effective activator. It MUST be used with a nucleophilic additive like HOBt or OxymaPure to form an active ester, which accelerates coupling and suppresses racemization.[18][20][21] |

Bases and Deprotection Agents

-

Piperidine: The gold standard for Fmoc deprotection due to its optimal basicity and ability to act as a DBF scavenger.[12]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used for very difficult deprotections where aggregation is an issue.[22] However, it does not scavenge DBF, so a small amount of piperidine is often added.[22] Its use increases the risk of aspartimide formation.[22]

-

Piperazine: A milder alternative base that has been shown to reduce the rate of aspartimide formation compared to piperidine, especially in sensitive sequences.[23]

Challenges and Mitigation: Common Side Reactions

While robust, Fmoc chemistry is not without potential pitfalls. Awareness of common side reactions is crucial for troubleshooting and ensuring the synthesis of a high-purity final product.

| Side Reaction | Description | Cause | Mitigation Strategies |

| Aspartimide Formation | Intramolecular cyclization of an aspartic acid (Asp) residue, leading to α/β peptide impurities and base adducts.[23][24] | Base-catalyzed reaction, exacerbated by adjacent sterically small residues (e.g., Gly, Ser) and elevated temperatures.[24][25] | Add HOBt (0.1M) to the piperidine deprotection solution; use a milder base like piperazine; employ backbone protection (e.g., Hmb group) on the preceding residue.[11][23] |

| Diketopiperazine (DKP) Formation | At the dipeptide stage, the N-terminal amine backbites the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.[24] | Prevalent when Proline or Glycine are in the first two positions (C-terminus).[24] | Use sterically hindered 2-chlorotrityl chloride resin, which inhibits the intramolecular reaction; couple the third amino acid quickly after deprotection of the second.[24] |

| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion) at the α-carbon. | Over-activation of the carboxyl group, particularly with sensitive residues like Cysteine (Cys) and Histidine (His).[23][24] | Use coupling reagents known for low racemization (e.g., HATU); add HOBt or OxymaPure; avoid prolonged activation times and excess base.[20] For His, using DEPBT is a recommended strategy.[20] |

Final Cleavage and Side-Chain Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave it from the solid support and simultaneously remove all the acid-labile side-chain protecting groups.[2][3] This is accomplished with a "cleavage cocktail" based on strong acid.

The standard reagent is Trifluoroacetic Acid (TFA) .[3] However, TFA alone is insufficient. During the cleavage of side-chain protecting groups (like tBu from Asp or Boc from Trp), highly reactive carbocations are generated. These cations can re-attach to nucleophilic residues in the peptide, particularly Tryptophan (Trp) and Methionine (Met), causing irreversible damage.

To prevent this, the cleavage cocktail must contain scavengers —reagents that efficiently quench these reactive cations. The choice of scavengers is dictated by the amino acid composition of the peptide.

| Scavenger | Target Residues / Protecting Groups | Typical Concentration (in TFA) |

| Water (H₂O) | Trityl (Trt) group from Cys, His, Asn, Gln | 2.5 - 5.0% |

| Triisopropylsilane (TIS) | General carbocation scavenger, protects Trp, reduces sulfonyl groups (Pbf, Pmc) from Arg. | 1.0 - 2.5% |

| Ethanedithiol (EDT) | Trityl (Trt) groups, effective for Met. Can cause side reactions with Trp. | 2.5% |

| Phenol | Offers some protection to Tyr and Trp residues. | 2.5 - 5.0% |

Example Cleavage Cocktail (Reagent K): A common, robust cocktail for peptides containing multiple sensitive residues is Reagent K:

-

TFA: 94%

-

Phenol: 2%

-

Water: 2%

-

Thioanisole: 2%

-

EDT: 2%

The peptide-resin is treated with this cocktail for 2-4 hours, after which the resin is filtered off. The crude peptide is then precipitated from the TFA solution by adding it to a large volume of cold diethyl ether.[16]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is more than just a reagent; it is the linchpin of the dominant strategy in modern peptide synthesis. Its base-lability provides a mild and orthogonal approach that has solved many of the challenges associated with the older Boc-based methods.[3][14] The combination of mild deprotection, true orthogonality with acid-labile side-chain groups, and the ability to perform real-time monitoring has made Fmoc-SPPS a robust, efficient, and highly versatile technology.[][3] This has directly enabled the synthesis of longer and more complex peptides, including those with delicate post-translational modifications, thereby accelerating progress in chemical biology, pharmacology, and the development of new peptide-based therapeutics.[5] Continuous improvements in coupling reagents, specialized building blocks, and protocols continue to expand the boundaries of what is possible, ensuring that Fmoc chemistry will remain at the forefront of peptide science for the foreseeable future.[26]

References

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. benchchem.com [benchchem.com]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. peptide.com [peptide.com]

- 23. ovid.com [ovid.com]

- 24. peptide.com [peptide.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

A-Technical-Guide-to-Understanding-and-Mitigating-DL-Racemic-Mixture-Formation-in-Fmoc-Aspartic-Acid-for-Peptide-Synthesis

Abstract

The stereochemical integrity of amino acids is paramount in the synthesis of peptide therapeutics, where enantiomeric purity directly influences biological activity, efficacy, and safety. Aspartic acid (Asp) residues, particularly when protected with the standard acid-labile tert-butyl (OtBu) group on the β-carboxyl, present a significant challenge in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a detailed examination of the mechanisms leading to the formation of DL-racemic mixtures of aspartic acid, focusing on the pivotal role of aspartimide formation. We will explore the sequence-dependent and process-related factors that exacerbate this side reaction, present robust analytical methodologies for its detection and quantification, and detail scientifically-grounded strategies for its mitigation. This document is intended for researchers, scientists, and process chemists in drug development who require a deep, practical understanding of how to ensure the chiral fidelity of aspartic acid in synthetic peptides.

Introduction: The Criticality of Chiral Purity in Peptide Synthesis

In peptide drug development, the precise three-dimensional structure of the molecule is inextricably linked to its function. The introduction of even small amounts of a D-amino acid into a peptide sequence intended to be composed solely of L-amino acids can lead to diastereomeric impurities. These impurities can be difficult to separate from the target peptide due to nearly identical physicochemical properties, potentially leading to reduced therapeutic efficacy, altered receptor binding, or unpredictable immunogenic responses.

Aspartic acid is one of the amino acids most susceptible to racemization during the iterative cycles of Fmoc-SPPS.[1][2] The primary pathway for this loss of stereochemical integrity is through the formation of a cyclic aspartimide intermediate, a reaction catalyzed by the basic conditions used for Fmoc group removal.[3][4] Understanding the causality behind this reaction is the first step toward its control.

The Core Mechanism: Base-Catalyzed Aspartimide Formation and Subsequent Racemization

The central issue in aspartic acid racemization during Fmoc-SPPS is the formation of a five-membered succinimide ring, known as an aspartimide.[5] This process is not a direct racemization of the α-carbon but a consequence of a multi-step chemical transformation.

The process unfolds as follows:

-

Base-Catalyzed Deprotonation: During the Fmoc deprotection step, a base (commonly 20% piperidine in DMF) is used to remove the fluorenylmethoxycarbonyl (Fmoc) group from the N-terminus.[5] This basic environment can also deprotonate the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue.

-

Intramolecular Cyclization: The deprotonated backbone amide nitrogen then acts as an internal nucleophile, attacking the carbonyl carbon of the Asp side-chain ester (e.g., OtBu). This intramolecular cyclization expels the side-chain protecting group's alcohol (e.g., tert-butanol) and forms the planar, achiral aspartimide ring.[6]

-

Racemization and Ring-Opening: The aspartimide intermediate is chirally labile and can rapidly epimerize under basic conditions.[3] The succinimide ring is then susceptible to nucleophilic attack by piperidine from the deprotection solution or by water during subsequent steps. This ring-opening can occur at two positions:

-

Attack at the α-carbonyl: This regenerates the desired α-aspartyl peptide bond, but because the intermediate was achiral, a mixture of both L-Asp and D-Asp is produced.[7]

-

Attack at the β-carbonyl: This results in the formation of a β-aspartyl peptide, an iso-peptide that is a significant structural impurity.[5]

-

This entire cascade of reactions can lead to a complex mixture of by-products, including the desired L-α-peptide, the D-α-peptide (racemized product), the L-β-peptide, and the D-β-peptide, along with piperidide adducts.[3]

Caption: Mechanism of aspartimide-mediated racemization of aspartic acid.

Factors Influencing Racemization

The propensity for aspartimide formation is highly dependent on several factors:

-

Sequence Dependence: The identity of the amino acid C-terminal to the Asp residue is critical. Sequences like Asp-Gly are notoriously prone to this side reaction because the lack of steric hindrance on glycine's backbone allows for easy cyclization.[5][6] Other problematic sequences include Asp-Asn, Asp-Gln, and Asp-Arg.[3]

-

Base and Deprotection Conditions: The strength and concentration of the base used for Fmoc removal play a direct role. While piperidine is standard, prolonged exposure or the use of stronger, non-nucleophilic bases like DBU can accelerate aspartimide formation.[5]

-

Temperature: Elevated temperatures, often used in microwave-assisted SPPS to speed up reactions, can significantly increase the rate of both aspartimide formation and racemization.[1][2]

-

Side-Chain Protecting Group: The standard OtBu group offers relatively low steric hindrance. More sterically bulky protecting groups can physically shield the β-carbonyl from intramolecular attack, thus reducing the rate of cyclization.[3]

Analytical Methods for Detection and Quantification

Detecting and quantifying the D-Asp isomer is a non-trivial analytical challenge, as the diastereomeric peptides often have identical masses and similar chromatographic behavior.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8] The process typically involves:

-

Total Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids using 6 M HCl at elevated temperatures.

-

Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent (e.g., Marfey's reagent) or analyzed directly.

-

Chromatography: The derivatized amino acids are separated on a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based columns are commonly used for the separation of N-Fmoc amino acids.[8][9]

-

Quantification: The D- and L-isomers are quantified based on the peak areas from the chromatogram. Modern methods can achieve detection limits below 0.1%.[10]

Mass Spectrometry (MS) Approaches

While MS alone cannot distinguish between isomers, it is a crucial tool when coupled with chromatography (LC-MS).[11][12] Specific LC-MS/MS methods can identify diastereomeric peptides, which sometimes exhibit slightly different retention times or fragmentation patterns.[11][13]

Workflow for D-Aspartate Quantification

Caption: Standard workflow for quantifying D-Asp content in a peptide.

Strategies for Mitigation and Prevention

A multi-faceted approach is required to effectively suppress aspartimide formation and the resulting racemization.

Modification of Deprotection Conditions

-

Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine can significantly reduce the rate of aspartimide formation.[1][14]

-

Acid Additives: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can neutralize a portion of the base, lowering the effective pKa and suppressing the side reaction.[2][4]

Use of Sterically Hindered Side-Chain Protecting Groups

This is one of the most effective strategies. By replacing the standard tert-butyl (OtBu) group with a bulkier ester, the β-carbonyl is better protected from intramolecular nucleophilic attack.

| Protecting Group | Structure | Relative Aspartimide Formation | Key Feature |

| OtBu | tert-Butyl | High | Standard, acid-labile |

| OMpe | 3-Methyl-3-pentyl | Moderate | Increased steric bulk |

| OBno | 3,5-dimethyl-3-heptyl | Very Low | Significantly reduced aspartimide formation |

| New Trialkylcarbinol | Tri-(ethyl/propyl)methyl | Nearly Eliminated | Highly effective for problematic Asp-Gly sequences[15] |

Table 1: Comparison of Asp side-chain protecting groups and their impact on aspartimide formation. Data synthesized from literature.[15]

The use of derivatives like Fmoc-Asp(OBno)-OH has been shown to dramatically reduce aspartimide-related impurities and D-Asp formation to almost undetectable levels, even in challenging sequences.

Backbone Protection

For extremely sensitive sequences, particularly those containing the Asp-Gly motif, backbone protection can be employed. A dipeptide building block like Fmoc-Asp(OtBu)-Dmb(Hmb)Gly-OH can be used. The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the glycine nitrogen, preventing it from acting as a nucleophile.[3][14] This group is then removed during the final TFA cleavage step.[3]

Experimental Protocol: Chiral HPLC Analysis of Peptide Hydrolysate

Objective: To quantify the percentage of D-aspartic acid in a synthetic peptide.

Methodology:

-

Sample Preparation (Hydrolysis): a. Place approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Heat at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a centrifugal evaporator. f. Reconstitute the amino acid residue in 1 mL of a suitable mobile phase or water.

-

HPLC Analysis: a. Column: Chirobiotic T (Teicoplanin) or a similar macrocyclic glycopeptide-based chiral stationary phase.[9] b. Mobile Phase: A typical starting condition is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[8] c. Flow Rate: 1.0 mL/min. d. Detection: UV at 214 nm or 254 nm. e. Injection Volume: 10 µL. f. Standards: Prepare and run standards of L-Asp and D-Asp to confirm retention times and elution order.

-

Data Analysis: a. Identify the peaks corresponding to L-Asp and D-Asp in the sample chromatogram based on the retention times of the standards. b. Integrate the peak areas for both enantiomers. c. Calculate the percentage of D-Asp using the formula: % D-Asp = [Area(D-Asp) / (Area(D-Asp) + Area(L-Asp))] * 100

Conclusion

The formation of a DL-racemic mixture of aspartic acid during Fmoc-SPPS is a significant and sequence-dependent challenge rooted in base-catalyzed aspartimide formation. While problematic, this side reaction is controllable through a rational application of chemical principles. By understanding the underlying mechanism, scientists can make informed choices regarding deprotection conditions, side-chain protecting groups, and backbone protection strategies. The most robust approach for manufacturing is often the use of sterically demanding side-chain protecting groups, which provides a near-universal solution. Vigilant analytical oversight using techniques like chiral HPLC is essential to validate these strategies and ensure the enantiomeric purity, and thus the quality and safety, of the final peptide product.

References

- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. phenomenex.com [phenomenex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biotage.com [biotage.com]

- 15. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategies for Fmoc-Aspartic Acid Deprotection and Mitigation of Aspartimide Formation

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Introduction

Aspartic acid (Asp) is a functionally critical amino acid in a vast number of peptides and proteins, contributing to their structure, solubility, and biological activity. In modern peptide synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is dominant due to its mild reaction conditions.[1] However, the synthesis of aspartic acid-containing peptides is frequently complicated by a significant side reaction: aspartimide formation.[2] This base-catalyzed intramolecular cyclization occurs during the repeated Fmoc deprotection steps using piperidine, leading to a cascade of undesirable byproducts.[3] These byproducts, which include racemized peptides and β-isomers, are often difficult or impossible to separate from the target peptide, resulting in reduced yields, complex purification challenges, and compromised final product purity.[2]

This application note provides a comprehensive guide to understanding and controlling aspartimide formation. We will explore the underlying chemical mechanisms, detail the factors that promote this side reaction, and present a series of field-proven protocols and strategic considerations to ensure the successful synthesis of aspartic acid-containing peptides.

The Underlying Chemistry: Mechanism of Aspartimide Formation

The formation of aspartimide is a direct consequence of the basic conditions required for Fmoc group removal. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue immediately C-terminal to the aspartate.[3] This deprotonation creates a potent internal nucleophile that attacks the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[2]

Once formed, the aspartimide intermediate is susceptible to several deleterious reactions:

-

Racemization: The α-carbon of the aspartimide ring is highly prone to epimerization under basic conditions.

-

Nucleophilic Ring-Opening: The aspartimide ring can be attacked by nucleophiles. Hydrolysis (from residual water) or attack by a base like piperidine opens the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3][4] These isomers are often inseparable by standard chromatographic techniques due to their similar masses and retention times.

The competing reaction pathways are illustrated in the diagram below.

Caption: Competing pathways during Fmoc deprotection of Aspartic Acid.

Factors Influencing Aspartimide Formation

The propensity for aspartimide formation is not constant and is influenced by several key factors:

| Factor | Influence on Aspartimide Formation | Rationale & Explanation |

| Peptide Sequence | High | The amino acid C-terminal to Asp is critical. Sequences like Asp-Gly are most susceptible due to glycine's lack of steric hindrance, allowing the backbone amide to readily adopt the conformation needed for cyclization.[1][3] Asp-Asn, Asp-Arg, and Asp-Cys(Acm) are also known to be problematic sequences.[2][3] |

| Deprotection Base | High | Strong, nucleophilic bases like piperidine and DBU promote both the initial deprotonation and subsequent ring-opening to form base adducts.[3] Weaker, less nucleophilic bases can significantly reduce the rate of aspartimide formation.[2][5] |

| Temperature | Medium-High | Elevated temperatures, often used to accelerate synthesis, significantly increase the rate of aspartimide formation.[3][6] A study using morpholine showed a nearly 4-fold increase in aspartimide formation when the temperature was raised from room temperature to 45 °C.[3] |

| Side-Chain Protection | High | The standard tert-butyl (OtBu) ester provides minimal steric protection.[3] Bulkier protecting groups can sterically hinder the intramolecular attack, thereby reducing the rate of cyclization.[5] |

| Solvent | Medium | The polarity of the solvent can influence reaction rates. Most standard SPPS is performed in DMF or NMP, which are effective at solvating the peptide and reagents but do little to inhibit the side reaction.[3] |

Strategic Approaches to Minimize Aspartimide Formation

Several effective strategies have been developed to suppress this side reaction, which can be broadly categorized into modifying reaction conditions, optimizing side-chain protection, and backbone protection.

Strategy 1: Modification of Deprotection Reagents & Conditions

This is often the first and most cost-effective line of defense. By altering the composition of the deprotection solution, the basicity and nucleophilicity can be tempered.

-

Acidic Additives: The addition of a weak acid to the standard 20% piperidine in DMF solution is highly effective.[7][8] Additives like 0.1 M 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) buffer the basicity, reducing the undesired deprotonation of the backbone amide without significantly slowing down the desired Fmoc removal.[3][5] Using 5% formic acid has also been shown to reduce aspartimide formation by up to 90%.[3][8]

-

Alternative Bases: Replacing piperidine with a different base can be highly effective.

-

Morpholine: A weaker base (pKa of conjugate acid ≈ 8.4) that shows significantly less aspartimide formation, especially at elevated temperatures.[2][3]

-

Dipropylamine (DPA): An inexpensive, non-regulated secondary amine that has been shown to strongly reduce aspartimide formation compared to piperidine, even at elevated temperatures (60°C).[9]

-

Strategy 2: Optimized Side-Chain Protection

When modifying deprotection conditions is insufficient, using an Asp derivative with a specialized side-chain protecting group is a powerful alternative.

-

Sterically Hindered Esters: Increasing the steric bulk around the side-chain ester physically obstructs the nucleophilic attack from the backbone amide.[2][5] Protecting groups like 3-methylpent-3-yl (OMpe) and 2-phenyl-2-propyl (OPhp) have shown improved performance over the standard OtBu group.[5] More advanced groups like benzyloxymethyl (OBno) have demonstrated a dramatic reduction in aspartimide formation to almost undetectable levels, even in the challenging Asp-Gly sequence.

-

Non-Ester-Based Protection: To completely eliminate the pathway, the electrophilic ester can be replaced. Cyanosulfurylides (CSY), for example, mask the carboxylic acid with a stable C-C bond, rendering it inert to base-catalyzed cyclization.[2][10] Deprotection is achieved orthogonally using electrophilic halogen sources.[10]

Strategy 3: Backbone Protection

For the most challenging sequences, particularly Asp-Gly, protecting the backbone amide nitrogen of the C-flanking glycine residue is the most definitive solution.[2] Using a pre-formed dipeptide like Fmoc-L-Asp(OtBu)-Dmb-Gly-OH, where the glycine's nitrogen is protected by a 2,4-dimethoxybenzyl (Dmb) group, completely prevents the initial deprotonation required for cyclization.[5] The Dmb group is conveniently cleaved during the final TFA-based resin cleavage step.[2]

Experimental Protocols

The following protocols provide step-by-step methodologies for Fmoc deprotection, from a standard baseline to advanced mitigation strategies.

Protocol 1: Standard Fmoc Deprotection (Baseline)

This protocol uses the most common reagent for Fmoc removal and serves as a baseline for comparison.[11]

-

Preparation: Prepare a solution of 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-